molecular formula C18H16N2O5S2 B11262638 ethyl 3-(N-(4-carbamoylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate

ethyl 3-(N-(4-carbamoylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B11262638
M. Wt: 404.5 g/mol
InChI Key: HEVVJNCETGCVIE-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the sulfamoyl and carbamoyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and ultimately therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

  • Ethyl 3-[(4-aminophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C18H16N2O5S2

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H16N2O5S2/c1-2-25-18(22)15-16(13-5-3-4-6-14(13)26-15)27(23,24)20-12-9-7-11(8-10-12)17(19)21/h3-10,20H,2H2,1H3,(H2,19,21)

InChI Key

HEVVJNCETGCVIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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